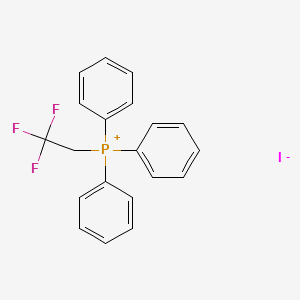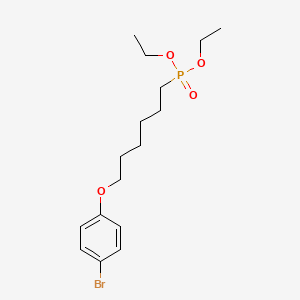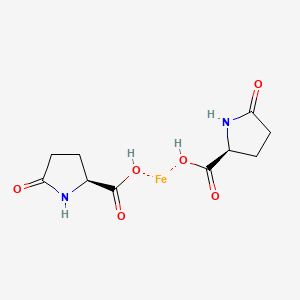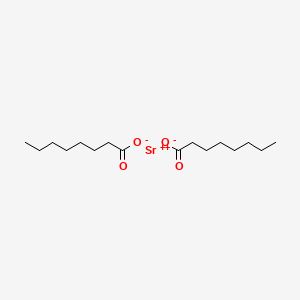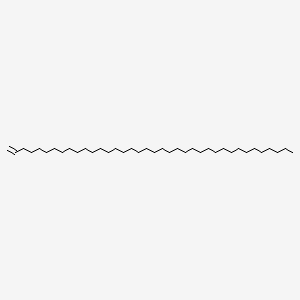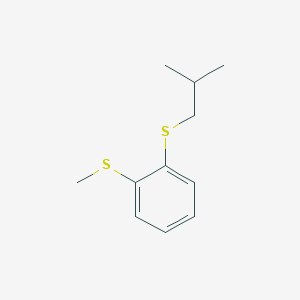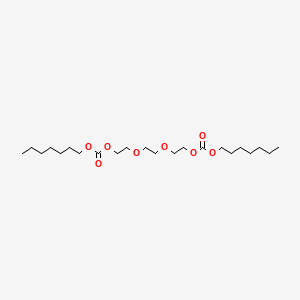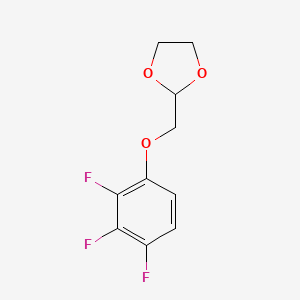
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H9F3O3. It features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a 1,3-dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with specific enzymes or receptors, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but without the trifluoromethyl group.
1,3-Dioxane: Another cyclic acetal with a six-membered ring structure.
2,2,4-Trimethyl-1,3-dioxolane: A derivative with additional methyl groups.
Uniqueness
2-(2,3,4-Trifluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable molecule in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-[(2,3,4-trifluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9F3O3/c11-6-1-2-7(10(13)9(6)12)16-5-8-14-3-4-15-8/h1-2,8H,3-5H2 |
Clave InChI |
SPTABTZTXPEFAI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=C(C(=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





